molecular formula C14H19NO3 B12129813 2,3,5-Trimethylphenyl morpholine-4-carboxylate

2,3,5-Trimethylphenyl morpholine-4-carboxylate

Cat. No.: B12129813
M. Wt: 249.30 g/mol
InChI Key: VJJJVHDORAPSRY-UHFFFAOYSA-N
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Description

2,3,5-Trimethylphenyl morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethylphenyl morpholine-4-carboxylate typically involves the reaction of 2,3,5-trimethylphenol with morpholine-4-carboxylic acid. The reaction is carried out under specific conditions to ensure high yield and purity. Commonly, the reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylphenyl morpholine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3,5-Trimethylphenyl morpholine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to modulate lysosomal pH, which can affect various cellular processes. It acts as an anion transporter, facilitating the movement of chloride ions across cellular membranes, thereby disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes .

Comparison with Similar Compounds

2,3,5-Trimethylphenyl morpholine-4-carboxylate can be compared with other morpholine derivatives such as:

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2,3,5-trimethylphenyl) morpholine-4-carboxylate

InChI

InChI=1S/C14H19NO3/c1-10-8-11(2)12(3)13(9-10)18-14(16)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3

InChI Key

VJJJVHDORAPSRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC(=O)N2CCOCC2)C)C

Origin of Product

United States

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